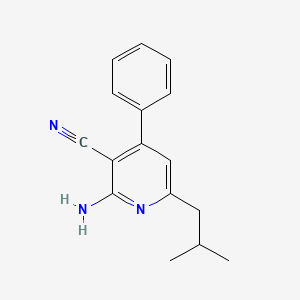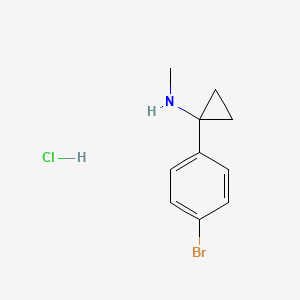
1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride, abbreviated as BMPMA-HCl, is a synthetic compound that has been used in scientific research since the early 2000s. This compound has been studied for its potential applications in a variety of areas, including drug synthesis, biochemical and physiological research, and laboratory experiments.
Applications De Recherche Scientifique
BMPMA-HCl has been studied for its potential applications in a variety of areas, including drug synthesis, biochemical and physiological research, and laboratory experiments. In drug synthesis, BMPMA-HCl has been used as a starting material for the synthesis of various drugs, including anticonvulsants, sedatives, and analgesics. In biochemical and physiological research, BMPMA-HCl has been used to study the effects of cyclopropan-1-amine derivatives on various biological processes, such as enzyme inhibition, receptor binding, and protein-protein interactions. In laboratory experiments, BMPMA-HCl has been used as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of BMPMA-HCl is not yet fully understood. However, it is believed to act by binding to certain receptors in the body, which then leads to a cascade of biochemical and physiological effects. Specifically, BMPMA-HCl has been shown to bind to the γ-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. In addition, BMPMA-HCl has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPMA-HCl are largely dependent on its mechanism of action. As mentioned above, BMPMA-HCl has been shown to bind to the GABA and serotonin 5-HT1A receptors, which can lead to a variety of effects. For example, BMPMA-HCl has been shown to induce sedation, reduce anxiety, and reduce convulsions in animal models. In addition, BMPMA-HCl has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BMPMA-HCl has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize. In addition, BMPMA-HCl is relatively stable, which makes it well-suited for long-term storage and use in experiments. However, there are also some limitations to consider. For example, BMPMA-HCl is highly water-soluble, which can make it difficult to isolate and purify. In addition, BMPMA-HCl has a relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
Given the potential applications of BMPMA-HCl, there are a number of potential future directions for research. For example, further studies are needed to better understand the mechanism of action of BMPMA-HCl and its effects on various biochemical and physiological processes. In addition, future studies could investigate the potential of BMPMA-HCl as a starting material for the synthesis of new drugs. Finally, further research is needed to investigate the potential of BMPMA-HCl in laboratory experiments, such as its use as a reagent for the synthesis of organic compounds.
Méthodes De Synthèse
BMPMA-HCl is synthesized from the reaction of 4-bromophenyl-N-methylcyclopropan-1-amine (BMPMA) with hydrochloric acid. This reaction is carried out in an aqueous solution with stirring, and the product is then isolated and purified. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 0.5-1.0 MPa.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-methylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-12-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNGTMELYUAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






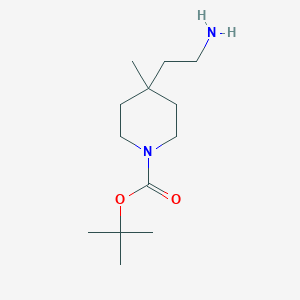

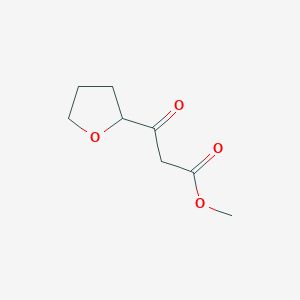

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)
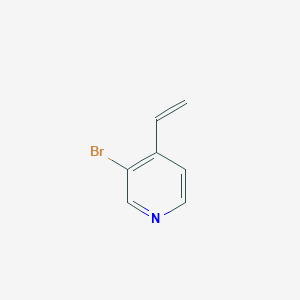
![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)
